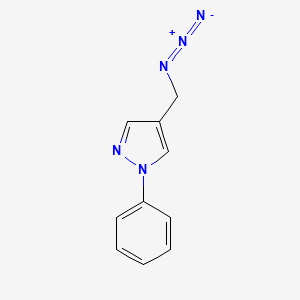

4-(azidomethyl)-1-phenyl-1H-pyrazole

Vue d'ensemble

Description

4-(azidomethyl)-1-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9N5 and its molecular weight is 199.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(Azidomethyl)-1-phenyl-1H-pyrazole is a compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on recent research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available pyrazole derivatives. The process often utilizes azidation reactions to introduce the azido group at the desired position. For example, it can be synthesized from 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole through a series of chemical transformations, yielding the target compound with high purity and yield .

Biological Activities

This compound exhibits a range of biological activities:

Antiproliferative Effects

Research indicates that compounds containing the pyrazole moiety, including this compound, demonstrate significant antiproliferative effects against various cancer cell lines. The mechanism involves the induction of apoptosis through pathways such as:

- Activation of caspases (specifically caspase 9)

- Cleavage of poly(ADP-ribose) polymerase (PARP)

- Modulation of microtubule-associated proteins .

Anti-inflammatory Activity

Pyrazole derivatives have been reported to possess anti-inflammatory properties. In vitro studies showed that some derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory activity is often compared with standard drugs like dexamethasone .

Antimicrobial Properties

The antimicrobial potential of pyrazoles has been extensively studied. Compounds similar to this compound have shown activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups enhances their efficacy against these pathogens .

Case Studies

Recent studies have highlighted the biological activity of related pyrazole compounds:

- Anticancer Activity : In a study evaluating a series of pyrazole derivatives, one compound demonstrated significant inhibition of cell proliferation in K562 leukemic cells after 48 hours of treatment. The study utilized flow cytometry and immunoblotting to confirm apoptotic pathways .

- Anti-inflammatory Evaluation : A novel series of pyrazoles was tested for their ability to inhibit inflammatory markers in vitro. Compounds exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, indicating strong anti-inflammatory potential .

- Antimicrobial Testing : A recent investigation into 1-acetyl-3,5-diaryl pyrazoles revealed promising antimicrobial activity against Mycobacterium tuberculosis, showcasing the potential for developing new treatments for resistant strains .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Caspase Activation : Induces apoptosis by activating caspases involved in programmed cell death.

- Cytokine Modulation : Reduces levels of inflammatory cytokines through direct interaction with signaling pathways.

Applications De Recherche Scientifique

Synthesis of 4-(Azidomethyl)-1-phenyl-1H-pyrazole

The synthesis of this compound typically involves multi-step reactions, including azidation processes. A notable method includes the use of electrophilic cyclization and Suzuki cross-coupling reactions to produce derivatives with enhanced biological activity. For instance, a study reported the preparation of this compound through a reaction involving 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, which was subjected to iodine-mediated cyclization followed by further functionalization to yield various derivatives with potential antiproliferative properties against cancer cell lines .

Biological Activities

Antiproliferative Effects:

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including K562 and MCF-7. The most potent compounds demonstrated low micromolar GI50 values, indicating their potential as anticancer agents . The mechanism of action involves the induction of apoptosis and activation of caspase pathways, which are critical for programmed cell death .

Diverse Pharmacological Activities:

The pyrazole scaffold is recognized for its broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties. Compounds derived from this compound have been documented to possess significant anti-inflammatory effects superior to traditional NSAIDs like diclofenac sodium . Furthermore, pyrazoles are being explored for their potential in treating various conditions such as diabetes and neurodegenerative diseases .

Applications in Drug Development

Medicinal Chemistry:

The incorporation of the pyrazole nucleus into drug-like molecules is common due to its ability to modulate biological activity. The versatility of this compound allows for the development of novel therapeutics targeting multiple pathways involved in disease progression .

Fluorescent Probes:

Recent studies highlight the use of pyrazole derivatives as fluorescent probes for sensing applications. Their unique optical properties enable them to act as pH indicators and sensors for small molecules or ions, which can be valuable in biomedical imaging and diagnostics .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(Azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole | K562 | <10 | Induction of apoptosis |

| 4-(Azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole | MCF-7 | <5 | Activation of caspases |

| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | MV4-11 | <8 | PARP cleavage, microtubule disruption |

Table 2: Pharmacological Activities of Pyrazole Derivatives

Case Studies

Case Study 1: Anticancer Activity

A series of tetrasubstituted pyrazoles were synthesized and evaluated for their anticancer properties. The most active compound induced significant cell cycle arrest and apoptosis in cancer cells, demonstrating the potential for further development into therapeutic agents .

Case Study 2: Fluorescent Sensing

Research into the fluorescent properties of pyrazolo[4,3-c]pyridine derivatives revealed their utility as pH indicators. These compounds exhibited ratiometric fluorescence changes in response to pH variations, indicating their application in real-time monitoring within biological systems .

Propriétés

IUPAC Name |

4-(azidomethyl)-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c11-14-12-6-9-7-13-15(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNYYHMMXPLFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.